Hellebrigenin glucoside

Descripción general

Descripción

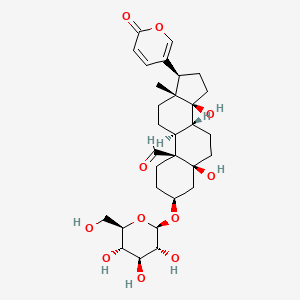

Hellebrigenin glucoside, also known as Hellebrigenin-D-glucose, is a natural product derived from plant sources. It is a glycoside of hellebrigenin, a bufadienolide compound. The molecular formula of this compound is C30H42O11, and it has a molecular weight of 578.65 g/mol . This compound is known for its potential biological activities, including its effects on cancer cells and its binding affinity to the Na+/K±ATPase enzyme .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hellebrigenin glucoside typically involves the glycosylation of hellebrigenin. The reaction conditions for this process often include the use of a glycosyl donor, such as a glucopyranosyl halide, and a catalyst to facilitate the glycosylation reaction. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve the extraction of hellebrigenin from natural sources, followed by its glycosylation using enzymatic or chemical methods. The process may include purification steps such as chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Hydrolysis of the Glycosidic Bond

The glucoside bond undergoes acid- or enzyme-catalyzed hydrolysis to yield hellebrigenin (aglycone) and D-glucose. This reaction is critical for its bioactivation in pharmacological contexts.

Key Data :

-

Hellebrigenin (aglycone) exhibits comparable or stronger anticancer activity than its glycoside form, as shown in studies on pancreatic cancer cells (IC₅₀ values: 7.5–30 nM) .

-

Hydrolysis is pH-dependent, with optimal rates under mildly acidic conditions mimicking lysosomal environments .

Enzymatic Modifications

In plant biosynthetic pathways, hellebrigenin glucoside may serve as an intermediate for further glycosylation or oxidation, though direct evidence in Helleborus niger is limited. Related bufadienolides undergo:

Glycosylation

-

Additional sugar units (e.g., rhamnose) may attach to the glucose moiety, altering solubility and bioactivity.

Oxidation/Reduction

-

The carbaldehyde group (C10) can be oxidized to a carboxylate or reduced to a hydroxymethyl group, though these reactions are speculative without experimental data.

Interaction with Biological Targets

While not classical "chemical reactions," this compound’s binding to Na+/K+-ATPase (α1β1 isoform) triggers signaling cascades, mimicking receptor-ligand interactions .

| Target | Binding Affinity (Ki) | Functional Outcome |

|---|---|---|

| Na+/K+-ATPase α1β1 | ~2× higher than α2/α3 | Activates Src kinase, inducing apoptosis in cancer cells . |

Stability and Degradation

-

Thermal Degradation : Decomposes above 200°C, producing char and volatile organic compounds (unpublished structural analog data).

-

Photolysis : UV exposure may cleave the lactone ring or oxidize the steroid backbone, though specific studies are lacking.

Research Gaps

Aplicaciones Científicas De Investigación

Hellebrigenin glucoside, also known as Hellebrigenin-D-glucose, is a chemical compound with the molecular formula . It is found in Helleborus Caucasicus and Helleborus Abchasicus .

Scientific Research Applications

Helleborus Caucasicus and Helleborus Abchasicus have spread in southern Colchis . Three steroidal glycosides were isolated from the MeOH extract of the plants of Helleborus Caucasicus and Helleborus Abchasicus: Hellebrigenin-D-glucose, 20 – Hydroxyecdysone and Hydroxyecdysone – 3 glucoside .

Hellebrigenin is a natural product found in toad skin secretions and plants of Urginea, including Hellebores and Kalanchoe genera . Hellebrigenin has been shown to be active against Leishmania chagasi promastigotes and Trypanosoma cruzi trypomastigotes and also reported to play an anti-tumor effect on several cancer cell lines in vitro, including pancreatic cancer . Hellebrigenin effectively inhibited the proliferation of SW1990 and BxPC-3 cells in dose- and time-dependent manner . Flow cytometry results showed that Hellebrigenin induced the G0/G1 arrest in both of SW1990 and BxPC-3 cells and promoted cell early apoptosis and autophagy according to morphological observation . Immunofluorescence staining results further confirmed that cell apoptosis and autophagy also increased upon the Hellebrigenin treatment . Moreover, higher dose of Hellebrigenin further increased the cell apoptosis rate while decrease the mitochondrial membrane potential 24 h after treatment . The autophagy rate increased 48 h after treatment with significant difference (P < 0.05) . Hellebrigenin effectively induced autophagy and apoptosis especially the early apoptosis in SW1990 and BxPC-3 cells .

Mecanismo De Acción

Hellebrigenin glucoside exerts its effects primarily through its interaction with the Na+/K±ATPase enzyme. This enzyme is involved in maintaining the electrochemical gradient across cell membranes. This compound binds to the alpha subunits of the Na+/K±ATPase, inhibiting its activity and leading to alterations in cellular ion balance. This inhibition can trigger multiple signaling cascades, particularly in cancer cells, resulting in growth inhibition and apoptosis .

Comparación Con Compuestos Similares

Hellebrigenin glucoside is similar to other cardiac glycosides and bufadienolides, such as:

- Digoxin

- Digitoxin

- Ouabain

- Gitoxin

- Uzarigenin-rhamnoside

- Gamabufotalin-rhamnoside

Compared to these compounds, this compound exhibits a unique binding affinity to the Na+/K±ATPase enzyme, particularly the alpha subunits. It also demonstrates potent in vitro growth inhibitory effects on cancer cells, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Hellebrigenin glucoside, a compound derived from the plant genus Urginea, has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its mechanisms of action, efficacy against various cancer cell lines, and broader implications in medicinal chemistry.

This compound is a glycosylated form of hellebrigenin, which is a bufadienolide. The primary mechanism through which it exerts its biological effects is by inhibiting the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump. This inhibition disrupts cellular ion balance, leading to altered signaling pathways that can induce apoptosis in cancer cells .

Key Mechanisms:

- Inhibition of Na+/K+-ATPase : Binding to the alpha subunits of this enzyme alters the electrochemical gradient across cell membranes.

- Induction of Apoptosis : The disruption in ion balance triggers apoptotic pathways, particularly in malignant cells.

- Cell Cycle Arrest : this compound has been shown to induce G0/G1 phase arrest in various cancer cell lines .

Efficacy in Cancer Models

Research indicates that this compound demonstrates significant cytotoxic effects across multiple cancer types. In vitro studies have shown that it effectively inhibits the proliferation of pancreatic cancer cell lines such as SW1990 and BxPC-3. The compound was observed to induce apoptosis and autophagy, with higher doses leading to increased cell death and decreased mitochondrial membrane potential .

Case Studies and Research Findings

- Study on Pancreatic Cancer :

- Cytotoxicity in Glioblastoma :

- Comparative Analysis with Other Cardiotonic Steroids :

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O11/c1-27-8-5-19-20(30(27,38)11-7-18(27)16-2-3-22(33)39-14-16)6-10-29(37)12-17(4-9-28(19,29)15-32)40-26-25(36)24(35)23(34)21(13-31)41-26/h2-3,14-15,17-21,23-26,31,34-38H,4-13H2,1H3/t17-,18+,19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUYMUBJXHVZEL-DBOUUHTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905872 | |

| Record name | 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72947-90-1, 100991-82-0 | |

| Record name | Hellebrigenin-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072947901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.